molecular formula C20H27NO5S B2539413 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide CAS No. 1795298-42-8

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide

Cat. No.: B2539413
CAS No.: 1795298-42-8
M. Wt: 393.5
InChI Key: FJHGFVJCORCLCY-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced chemical and pharmaceutical research. Compounds featuring the sulfonamide functional group are extensively investigated for their potential to interact with various enzymes and receptors, making them valuable tools in drug discovery and development . The molecular structure incorporates a hydrophilic 2-hydroxyethoxy tail linked to a p-tolyl group, which may influence the compound's solubility and biomembrane permeability. This structural feature is reminiscent of polyethylene glycol (PEG) linkers used in bioconjugation and prodrug strategies to modulate the physicochemical properties of active molecules . Simultaneously, the 4-propoxybenzenesulfonamide head group acts as a key pharmacophore. Sulfonamides are known to be a privileged scaffold in medicinal chemistry, often associated with a wide range of biological activities. Researchers may explore this compound as a potential modulator of biological pathways, particularly those involving enzymes like carbonic anhydrases or hormone receptors, where sulfonamides are well-established ligands . The presence of the propoxy side chain offers a handle for further chemical modification, allowing researchers to fine-tune steric and electronic properties during structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard, a building block in organic synthesis, or a candidate for high-throughput screening libraries. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-3-13-25-18-8-10-19(11-9-18)27(23,24)21-15-20(26-14-12-22)17-6-4-16(2)5-7-17/h4-11,20-22H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGFVJCORCLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Ether Linkage: The initial step may involve the reaction of 2-chloroethanol with p-tolyl ethylamine to form the intermediate 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.

    Sulfonamide Formation: The intermediate is then reacted with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in microorganisms, thereby exerting antimicrobial effects. The ether and aromatic groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several benzenesulfonamide derivatives reported in the literature. Key comparisons include:

Compound 2e (N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)
  • Substituents : A bulky tert-butyl group at the para position and a tetramethylpiperidinyloxy (TEMPO) radical.
  • The TEMPO moiety may introduce radical scavenging properties, which are absent in the target compound .
Compound 2f (N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)
  • Substituents : A biphenyl group at the para position.
  • However, this also reduces solubility compared to the target compound’s propoxy group .
N-[2-[[[3-(4'-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxybenzenesulfonamide
  • Substituents : A 4-chlorophenyl propenyl group, hydroxyethyl, and methoxybenzenesulfonamide.
  • The hydroxyethyl group parallels the target’s hydroxyethoxy chain, suggesting similar solubility profiles .

Pharmacological and Physical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight Key Substituents Solubility Profile Potential Activity
Target Compound ~468.5* Propoxy, hydroxyethoxy, p-tolyl Moderate (hydrophilic-lipophilic balance) Anti-inflammatory, receptor modulation (inferred)
Compound 2e 606.74 tert-butyl, TEMPO Low (bulky tert-butyl) Radical scavenging
Compound 2f 606.74 Biphenyl, TEMPO Low (aromaticity) Enhanced receptor binding
Compound 501.04 Chlorophenyl, methoxy Moderate (chlorine increases lipophilicity) B1 receptor binding

*Calculated based on formula C₂₅H₃₃NO₅S.

  • Solubility : The hydroxyethoxy group in the target compound improves water solubility compared to tert-butyl (2e) or biphenyl (2f) substituents. However, the propoxy chain may increase lipophilicity relative to methoxy () .
  • Receptor Binding : Compounds with aromatic substituents (e.g., biphenyl in 2f or chlorophenyl in ) show enhanced affinity for hydrophobic receptor pockets, while the target’s p-tolyl group may offer a balance between affinity and solubility .

Contradictions and Limitations

  • Synthesis Yields : While 2e and 2f achieved 75% and 66% yields, respectively, the target compound’s synthesis efficiency remains unverified .
  • Activity Data : Pharmacological data for the target compound are absent in the evidence, whereas ’s compound is explicitly linked to receptor binding studies .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a propoxybenzene moiety, and a hydroxyethoxy-p-tolyl ethyl side chain. The molecular formula is C17H25N1O4S, and it has a molecular weight of approximately 341.45 g/mol. The presence of the hydroxyethoxy group suggests potential for solubility in biological systems and interaction with various biological targets.

Research indicates that sulfonamides often exert their biological effects through inhibition of specific enzymes or pathways. In the case of this compound, studies have suggested several mechanisms:

  • Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in tissues.
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, thus disrupting folate synthesis.

Antimicrobial Effects

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various strains of bacteria. For example, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In cellular models, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant reduction in bacterial load in vitro. The compound was tested alongside traditional antibiotics, showing synergistic effects when combined with amoxicillin.
  • Case Study on Anti-inflammatory Activity :
    In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators.

Table 1: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Table 2: Anti-inflammatory Effects

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control150200
Compound (10 µM)80120
Compound (20 µM)5090

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